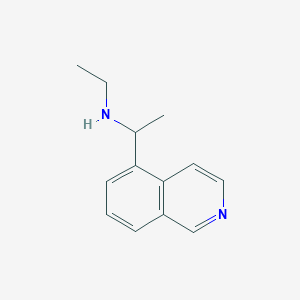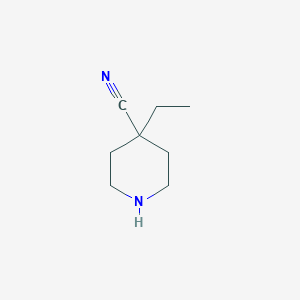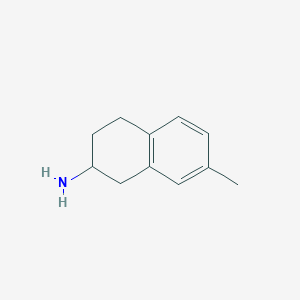![molecular formula C11H17BO2S B13561508 2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)
2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a thiophene ring and a dioxaborolane moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane typically involves the reaction of thiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Thiophene-2-boronic acid+Pinacol→4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
科学研究应用
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Biological Research: Used in the study of enzyme inhibitors and as a probe for biological interactions.
作用机制
The mechanism of action of 4,4,5,5-tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boron-bound group to the halide partner
相似化合物的比较
Similar Compounds
- Thiophene-2-boronic acid
- 2,2’-Bithiophene-5-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness
4,4,5,5-Tetramethyl-2-[(thiophen-2-yl)methyl]-1,3,2-dioxaborolane is unique due to its combination of a thiophene ring and a dioxaborolane moiety, which provides distinct reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of thiophene-containing compounds and materials.
属性
分子式 |
C11H17BO2S |
|---|---|
分子量 |
224.13 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(thiophen-2-ylmethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H17BO2S/c1-10(2)11(3,4)14-12(13-10)8-9-6-5-7-15-9/h5-7H,8H2,1-4H3 |
InChI 键 |
LBOZDZUZIFGPOT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)

![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)


![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
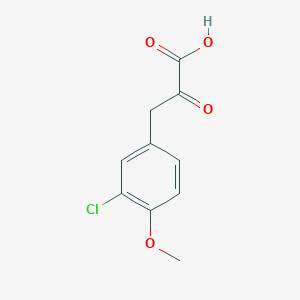
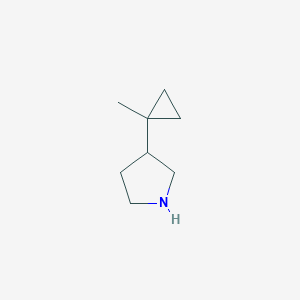
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
